molecular formula C₉H₁₀D₃N₃O₂ B1159149 Amisometradine-d3

Amisometradine-d3

Cat. No.: B1159149
M. Wt: 198.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amisometradine-d3 is a deuterium-labeled analog of Amisometradine, a compound with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.2184 g/mol . The deuterated variant, this compound, incorporates three deuterium atoms (³H) in place of hydrogen atoms, resulting in a molecular formula of C₉H₁₀D₃N₃O₂ and an approximate molecular weight of 198.22 g/mol. This isotopic modification enhances its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where it serves as an internal standard for quantifying the non-deuterated parent compound in biological or environmental samples . The IUPAC Standard InChIKey (FXNYSZHYMGWWEZ-UHFFFAOYSA-N) remains consistent with the parent molecule, reflecting structural similarity .

This compound is synthesized via deuterium exchange reactions or custom synthesis services, as described by Amadis Chemical, which emphasizes rigorous quality control, including HNMR, CNMR, and HPLC/GC validation . Its primary applications span pharmacokinetic research, metabolic stability assays, and environmental toxicology studies, where isotopic labeling ensures precise tracking and reduced signal interference .

Properties

Molecular Formula

C₉H₁₀D₃N₃O₂

Molecular Weight

198.24

Synonyms

1-Methallyl-3-methyl-6-aminotetrahydropyrimidinedione-d3;  6-Amino-1-methallyl-3-methylpyrimidine-2,4-dione-d3;  6-Amino-3-methyl-1-(2-methylallyl)-2,4(1H,3H)-pyrimidinedione-d3;  6-Amino-3-methyl-1-(2-methylallyl)uracil-d3;  Aminoisometradin-d3;  Aminois

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Amisometradine-d3 and Structurally/Functionally Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Substitution Primary Application(s) Key Safety Considerations
This compound C₉H₁₀D₃N₃O₂ 198.22 3 Analytical standards, metabolic studies Requires local ventilation; PPE recommended
Amisometradine C₉H₁₃N₃O₂ 195.22 0 Pharmacological assays Similar to -d3; handle with gloves
Amantadine-d6 C₁₀H₈D₆N 157.29 6 Antiviral drug metabolism studies Neurotoxic; use fume hoods
3-(Aminomethyl)pyridine C₆H₈N₂ 108.14 0 Organic synthesis, ligand chemistry Eye/skin irritant; eyewash required

Structural and Functional Analysis

This compound vs. Amisometradine Deuteration Impact: The addition of three deuterium atoms increases molecular weight by 3.00 g/mol, altering chromatographic retention times and MS fragmentation patterns. This enables discrimination between labeled and unlabeled forms in co-elution scenarios . Applications: While non-deuterated Amisometradine is used in pharmacological activity screening, the -d3 variant is reserved for quantitative assays (e.g., LC-MS/MS) to correct for matrix effects .

This compound vs. Amantadine-d6

  • Structural Differences : Amantadine-d6 features a adamantane backbone with six deuteriums, contrasting with this compound’s pyridine-imidazole core .
  • Therapeutic Relevance : Amantadine-d6 is critical in studying the pharmacokinetics of the antiviral drug Amantadine, whereas this compound lacks direct therapeutic use but supports analytical workflows .

Comparison with 3-(Aminomethyl)pyridine Functional Groups: Both compounds contain pyridine rings, but 3-(Aminomethyl)pyridine lacks the imidazole and deuterium modifications of this compound . Safety Protocols: 3-(Aminomethyl)pyridine mandates stringent exposure controls (e.g., eyewash stations) due to irritancy risks, whereas this compound requires standard PPE and ventilation .

Research Findings

  • Synthetic Accessibility : Custom synthesis of this compound aligns with methodologies for other deuterated standards, involving deuteration of precursor intermediates under controlled conditions .
  • Environmental Persistence: While this compound’s environmental fate is unstudied, analogous compounds (e.g., pyridine derivatives) exhibit moderate biodegradability, as noted in ecotoxicological assessments .
  • Analytical Performance: Deuterated standards like this compound reduce ion suppression in MS, improving detection limits by 10–50% compared to non-deuterated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.